Phenanthrene-[U-13C]
CAS No.: 1262770-68-2
Cat. No.: VC16178179
Molecular Formula: C14H10
Molecular Weight: 192.127 g/mol
* For research use only. Not for human or veterinary use.
![Phenanthrene-[U-13C] - 1262770-68-2](/images/structure/VC16178179.png)
Specification
CAS No. | 1262770-68-2 |
---|---|
Molecular Formula | C14H10 |
Molecular Weight | 192.127 g/mol |
IUPAC Name | phenanthrene |
Standard InChI | InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |
Standard InChI Key | YNPNZTXNASCQKK-FIJHWJEJSA-N |
Isomeric SMILES | [13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH][13CH]=[13C]32 |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC=CC=C32 |
Introduction
Structural and Chemical Properties of Phenanthrene-[U-13C]
Property | Value | Source |
---|---|---|
Molecular Formula | ¹³C₁₄H₁₀ | |
Molecular Weight | 192.13 g/mol | |
CAS Registry Number | 1173018-81-9 | |
InChI Key | YNPNZTXNASCQKK-FIJHWJEJSA-N |
Spectroscopic Characterization
Applications in Environmental and Microbial Research
Tracking Microbial Degradation Pathways
Phenanthrene-[U-13C] is critical in stable isotope probing (SIP) studies to identify microbial communities capable of degrading PAHs. In a study published in Nature, researchers used ¹³C-labeled phenanthrene to trace its incorporation into microbial DNA, enabling the identification of phenanthrene-degrading bacteria such as Staphylococcus, Pelomonas, and Paracoccus . Key findings include:
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Isotopic Enrichment: DNA from ¹³C-phenanthrene incubations showed distinct banding patterns in denaturing gradient gel electrophoresis (DGGE), confirming selective incorporation of the labeled compound .
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Taxonomic Diversity: SIP coupled with Nanopore sequencing revealed uncultured Rhodobacteraceae as potential degraders, highlighting the compound’s utility in exploring novel microbial pathways .
Assessing PAH Bioavailability in Environmental Matrices
The compound is used to study adsorption and bioaccessibility in complex matrices like nanoplastics. For example, ¹³C-phenanthrene adsorbed onto nanoplastic agglomerates showed reduced bioavailability compared to dissolved forms, as evidenced by lower microbial uptake rates . This application underscores the importance of isotopic labeling in environmental risk assessments.
Role in Metabolic and Toxicokinetic Studies
Interactions with Carcinogenic PAHs
Phenanthrene-[U-13C] serves as a co-administered agent in studies investigating PAH mixture effects. In a human toxicokinetics study, phenanthrene (non-labeled) reduced the absorption of [¹⁴C]-benzo[a]pyrene (BaP) by 4.4-fold, increasing its volume of distribution (Vd) by 2-fold . While this study used unlabeled phenanthrene, the findings highlight the compound’s potential to modulate the bioavailability of co-administered PAHs.
Metabolite Profiling
Phenanthrene’s degradation pathways involve dihydrodiol intermediates, which are critical for toxicity assessments. Unlabeled phenanthrene is metabolized to cis-9,10-dihydroxy-9,10-dihydrophenanthrene and cis-3,4-dihydroxy-3,4-dihydrophenanthrene, as confirmed by mass spectrometry (MS) and NMR . The use of Phenanthrene-[U-13C] in analogous studies would enable precise tracking of these metabolites in biological systems.
Analytical Applications in Quantification
Isotope Dilution GC-MS/MS for PAH Metabolites
Phenanthrene-[U-13C] derivatives are employed as internal standards in quantifying PAH metabolites in human urine. A CDC-developed method uses ¹³C-labeled hydroxylated PAHs (OH-PAHs) to improve accuracy in detecting metabolites such as 3-hydroxyphenanthrene . Key method parameters include:
Parameter | Value | Source |
---|---|---|
Detection Limit | 1–1000 pg/μL (depending on analyte) | |
Between-Day Variability | 4.7–19% | |
Matrix-Spiked Linearity | r = 0.92–1.00 |
Enhancing Method Sensitivity
The use of ¹³C-labeled internal standards minimizes matrix effects and improves recovery rates. For example, ¹³C₆-2-methyl-1-naphthol is used to quantify methylnaphthalene metabolites, demonstrating the compound’s versatility in multi-analyte assays .
Spectroscopic Utilities in Structure Elucidation
13C NMR Applications
The isotopic labeling in Phenanthrene-[U-13C] enhances signal resolution in ¹³C NMR, aiding in the identification of PAH derivatives. For instance, the biphenanthrene derivative from Bletilla striata was characterized using ¹³C-NMR, which resolved overlapping signals in complex structures .
MS Fragmentation Patterns
In mass spectrometry, the ¹³C enrichment alters fragmentation pathways, providing diagnostic ions for metabolite identification. For example, ¹³C-labeled dihydrodiols exhibit characteristic fragment ions at m/z 193 and 165 due to losses of H₂O and CO₂ .
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